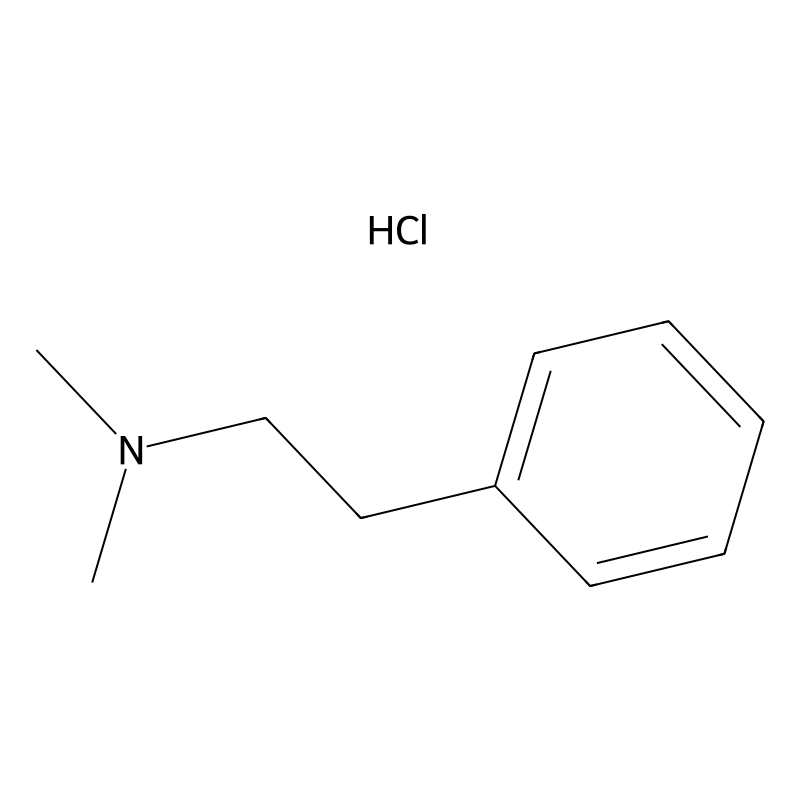Phenethylamine, N,N-dimethyl-, hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Neurochemical interactions
Studies have investigated the potential role of N,N-DMPEA in various neurochemical processes, including the modulation of dopamine and norepinephrine signaling in the brain []. These studies suggest that N,N-DMPEA may interact with receptors and transporters involved in these neurotransmitter systems, potentially affecting processes like learning, memory, and reward seeking [, ].
Comparison to other phenethylamines
Researchers have compared N,N-DMPEA to other phenethylamines, such as amphetamine and methamphetamine, to understand its relative effects and potential mechanisms of action []. These comparisons provide insights into the structure-activity relationships within the phenethylamine class and may help identify potential therapeutic targets for various neurological disorders [].
Forensic analysis
N,N-DMPEA can be detected in biological samples, and its presence may be relevant in forensic investigations involving the use of illegal substances []. This application relies on the ability to distinguish N,N-DMPEA from other structurally similar compounds, highlighting the importance of specific analytical techniques for accurate identification [].
Phenethylamine, N,N-dimethyl-, hydrochloride is a chemical compound classified as a substituted phenethylamine. It is commonly known as N,N-dimethylphenethylamine hydrochloride and has the molecular formula C₁₀H₁₆ClN. This compound is an alkaloid that was first isolated from the orchid Eria jarensis and is noted for its sweet, fishy aroma. It is primarily utilized as a flavoring agent in various food products, including cereals, dairy items, fish, fruits, and meats. Additionally, it is found in dietary supplements marketed for bodybuilding and pre-workout enhancement due to purported stimulant effects .
- Alkylation Reactions: The nitrogen atom can participate in alkylation reactions with haloalkanes, leading to the formation of more complex amines.
- Acid-Base Reactions: As a basic amine, it can react with acids to form salts, such as its hydrochloride form.
- Oxidation Reactions: The compound may undergo oxidation to form corresponding N-oxides or other oxidized derivatives under certain conditions.
Research indicates that Phenethylamine, N,N-dimethyl-, hydrochloride exhibits biological activity by acting as a ligand for several receptors in the body:
- Trace Amine-Associated Receptor 1 (TAAR1): It has been shown to act as an agonist for TAAR1 in humans, which plays a role in modulating neurotransmitter systems.
- Serotonin Receptor Interaction: In animal studies, it has been identified as a ligand for the 5-HT1A serotonin receptor in rats, suggesting potential implications for mood regulation and anxiety .
- Monoamine Oxidase Interaction: There are indications that it may interact with monoamine oxidase B (MAO-B), although evidence suggests it acts more as a substrate rather than an inhibitor .
The synthesis of Phenethylamine, N,N-dimethyl-, hydrochloride can be achieved through various methods:
- Alkylation of Phenethylamine:
- Starting from phenethylamine, N,N-dimethylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.
- Reduction of Phenylacetone:
- Another synthetic route involves the reduction of phenylacetone followed by N,N-dimethylation.
- Direct Amine Synthesis:
- The compound can also be synthesized via reductive amination of appropriate ketones with formaldehyde and dimethylamine.
These methods yield the hydrochloride salt form by reacting with hydrochloric acid during or after synthesis.
Phenethylamine, N,N-dimethyl-, hydrochloride has several applications across different fields:
- Flavoring Agent: Widely used in food products for its unique aroma and flavor profile.
- Dietary Supplements: Incorporated into pre-workout and energy supplements due to its stimulant-like effects.
- Pharmaceutical Research: Investigated for its potential roles in modulating neurotransmitter systems and its implications for mental health treatments.
Studies on Phenethylamine, N,N-dimethyl-, hydrochloride have focused on its interactions with various biological systems:
- Neurotransmitter Systems: Research has shown that this compound may influence dopamine and serotonin pathways through its action on TAAR1 and serotonin receptors.
- Safety Profile: The compound has been deemed safe for use as a flavoring agent by regulatory bodies like the Flavor and Extract Manufacturers Association (FEMA) and the Joint Expert Committee on Food Additives (JECFA) .
Phenethylamine, N,N-dimethyl-, hydrochloride shares structural similarities with other compounds in the phenethylamine class. Here are some notable comparisons:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methamphetamine | C₁₀H₁₅N | A potent central nervous system stimulant. |
| Phenethylamine | C₈H₁₁N | Baseline structure without additional methyl groups. |
| 2-Amino-5-methylphenol | C₉H₁₃N | Used primarily in dye synthesis; less psychoactive. |
| 4-Methylphenethylamine | C₉H₁₃N | Known for stimulant effects but less potent than methamphetamine. |
Phenethylamine, N,N-dimethyl-, hydrochloride is unique due to its specific methylation pattern on the nitrogen atom, which distinguishes it from methamphetamine while retaining some structural similarities that influence its biological activity.








